molecular formula C15H16N2O3 B2595080 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034418-92-1

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B2595080
CAS No.: 2034418-92-1
M. Wt: 272.304
InChI Key: USMPLOKRHRBWNO-UHFFFAOYSA-N
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Description

2-oxa-5-azabicyclo[221]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4R-hydroxy-l-proline as a starting material, which undergoes a series of reactions to form the bicyclic core . The reaction conditions often include the use of acetic acid moieties and various alkyl or aryl substituents to achieve the desired structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-5-azabicyclo[2.2.1]heptane: This compound shares the bicyclic core but lacks the indole moiety.

    6-methoxy-1H-indole-2-yl derivatives: These compounds share the indole structure but lack the bicyclic core.

Uniqueness

What sets 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone apart is its combination of the bicyclic core and the indole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methoxy-1H-indol-2-yl)methanone is a bicyclic organic molecule with potential therapeutic applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}

This structure features a bicyclic framework that contributes to its distinctive biological properties.

The biological activity of this compound involves several mechanisms:

  • Receptor Interaction : The compound exhibits significant binding affinity to various receptors, including G protein-coupled receptors (GPCRs) and enzyme targets, which are critical in modulating biochemical pathways.
  • Enzyme Modulation : It may act as an agonist or antagonist at specific receptors, influencing their activity and potentially leading to therapeutic effects in conditions such as pain and inflammation.
  • Signal Transduction : The compound's interaction with cellular signaling pathways suggests its role in influencing gene expression and cellular responses.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological Activity Effect Study Reference
Receptor BindingHigh affinity for serotonin receptors
Enzyme InhibitionInhibits specific kinases involved in inflammation
Neuroprotective EffectsReduces neuronal apoptosis in vitro

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound significantly reduced neuronal cell death in a model of oxidative stress, suggesting its potential in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Research indicated that the compound effectively inhibited pro-inflammatory cytokine production in macrophages, providing insights into its use as an anti-inflammatory agent.
  • Pain Management : In animal models, the compound showed promising results in reducing pain responses, indicating its potential application in analgesic therapies.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-11-3-2-9-4-14(16-13(9)6-11)15(18)17-7-12-5-10(17)8-20-12/h2-4,6,10,12,16H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMPLOKRHRBWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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